Succinimidyl acetate

Vue d'ensemble

Description

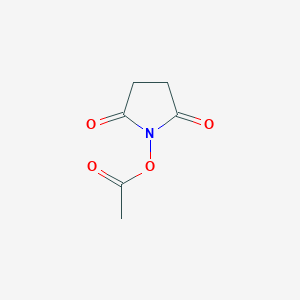

Succinimidyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Succinimidyl acetate (SA) is a reactive compound widely used in biochemistry and molecular biology for its ability to modify proteins through acetylation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

- Chemical Name : N-Succinimidyl Acetate

- Molecular Formula : C₆H₇NO₄

- Molecular Weight : 157.13 g/mol

- Purity : ≥98.0% (by GC)

- Melting Point : 134 °C

This compound primarily reacts with primary amines, leading to the acylation of lysine residues in proteins. This modification can significantly impact protein function and stability. The reaction occurs optimally at a pH range of 7-9, making it suitable for various biological applications .

Biological Applications

-

Protein Modification :

- SA is extensively used to acetylate lysine residues in proteins, which can alter their enzymatic activity and interaction with other biomolecules. For instance, the acetylation of the erythrocyte Ca²⁺ pump resulted in its complete inactivation, demonstrating SA's potential to modulate protein function .

- Drug Development :

- Crosslinking Agents :

Study on Erythrocyte Ca²⁺ Pump Inactivation

A significant study demonstrated that acetylation using this compound led to the complete inactivation of the erythrocyte Ca²⁺ pump. The presence of ATP was found to protect the pump from inactivation by SA, indicating that certain lysine residues near the catalytic site are critical for maintaining its activity. This study highlighted how SA can be used to probe protein function by selectively modifying key residues .

Application in Radioimmunotherapy

In another investigation, this compound was evaluated as a bifunctional chelating agent for attaching radionuclides to antibodies for targeted cancer therapy. The study found that while SA facilitated the attachment process, it also introduced instability in the antibody structure during labeling. This finding underscores the importance of optimizing conditions when using SA for therapeutic applications .

Research Findings

Research has shown that modifications induced by this compound can have profound effects on protein behavior:

- Stability and Efficacy : Studies on monoclonal antibodies indicated that succinimide modifications could lead to decreased activity due to structural changes in critical regions of the antibody .

- Deamidation Pathways : Succinimide formation is a key step in the degradation pathways of therapeutic proteins, affecting their long-term stability and efficacy .

Summary Table of Biological Activities

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Modification | Acetylation of lysine residues | Inactivation of Ca²⁺ pump; altered enzymatic activity |

| Drug Development | Linker for antibody-drug conjugates | Enhanced targeting and efficacy |

| Crosslinking | Formation of artificial blood substitutes | Improved circulation time; stability issues |

| Radioimmunotherapy | Attachment of radionuclides to antibodies | Instability during labeling; requires optimization |

Applications De Recherche Scientifique

Protein Modification

Acetylation of Proteins:

Succinimidyl acetate is primarily used to acetylate lysine residues in proteins. This modification can influence protein function, stability, and interactions with other molecules. For example, research demonstrated that acetylation of the erythrocyte Ca²⁺ pump using SA led to complete inactivation of the enzyme, indicating that the modified lysine residues are crucial for its catalytic activity .

Case Study: Erythrocyte Ca²⁺ Pump

- Objective: To assess the impact of SA on the Ca²⁺ pump activity.

- Findings: Acetylation resulted in a significant decrease in enzyme activity, suggesting that specific lysine residues near the catalytic site are affected by modification.

- Implication: This study highlights how SA can be used to investigate enzyme mechanisms and regulatory processes.

Radiolabeling Applications

Use in Radioimmunotherapy:

SA has been evaluated as a bifunctional chelating agent for attaching radionuclides to antibodies. A study explored its use with 188Re (Rhenium-188) for radioimmunotherapy targeting melanoma cells. The research indicated that while SA facilitated the attachment of radionuclides, it also introduced instability in the antibody conjugates during labeling .

Case Study: Targeted Radionuclide Therapy

- Objective: To improve radiolabeling methods for therapeutic antibodies.

- Findings: Despite promising initial results, the incorporation of SA led to antibody instability, necessitating alternative chelating agents for effective radionuclide attachment.

- Implication: This application underscores the importance of optimizing reagents for stable radiolabeling in cancer therapies.

Analytical Chemistry

Determination of Biogenic Amines:

SA has been employed in analytical chemistry for the derivatization of amines. A method utilizing SA was developed to analyze biogenic amines in various beer samples, achieving recovery rates between 92.8% and 104.8% . This application showcases SA's role in enhancing detection sensitivity.

Case Study: Beer Sample Analysis

- Objective: To quantify biogenic amines using SA as a derivatizing agent.

- Findings: The method provided reliable recovery rates, demonstrating SA's effectiveness in analytical applications.

- Implication: This highlights SA's utility in food chemistry and quality control.

Drug Development and PEGylation

Modification of Therapeutic Proteins:

this compound is also used in the PEGylation process, where polyethylene glycol (PEG) is covalently attached to proteins to enhance their pharmacokinetic properties. This modification can improve drug solubility, reduce immunogenicity, and prolong circulation time in vivo .

Case Study: PEGylated L-Asparaginase

- Objective: To enhance the therapeutic efficacy of L-asparaginase through PEGylation.

- Findings: The use of this compound activated PEG improved the stability and bioavailability of L-asparaginase, a drug used in leukemia treatment.

- Implication: This application illustrates how SA can facilitate drug modifications that enhance clinical outcomes.

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Nucleophilic Substitution with Amines

The primary reaction involves nucleophilic attack by primary or secondary amines on the carbonyl carbon of the succinimidyl ester, forming stable amide bonds. This reaction is fundamental to protein labeling and crosslinking applications.

Key characteristics :

-

Reaction rate : Accelerates at pH 7.5–8.5, with optimal buffer systems including HEPES or phosphate buffers .

-

Competing hydrolysis : Half-life in aqueous solutions is pH-dependent: ~10 minutes at pH 8.6 (4°C) vs. 4–5 hours at pH 7.0 (0°C) .

-

Substrate specificity : Lysine ε-amino groups in proteins are primary targets, but hydroxyl-containing residues (e.g., serine, tyrosine) may react under prolonged incubation .

Example reaction :

Hydrolysis and Stability

Hydrolysis of this compound competes with amine reactions, forming acetic acid and N-hydroxysuccinimide (NHS). This process is critical for understanding reagent shelf life and reaction efficiency.

Experimental data :

| Condition | Hydrolysis Rate (t₁/₂) | Source |

|---|---|---|

| pH 7.0, 0°C | 4–5 hours | |

| pH 8.6, 4°C | 10 minutes | |

| Presence of lipid amines | 15% decay in 5 minutes |

Hydrolysis is significantly suppressed in non-aqueous solvents like ethyl acetate or dimethylformamide .

Catalytic Effects in Cyclization Reactions

This compound participates in intramolecular catalysis, particularly in peptide cyclization. Computational studies reveal:

-

His-mediated catalysis : In Asn-His sequences, the histidine imidazole group facilitates tetrahedral intermediate formation, reducing activation energy by 15–20 kcal/mol .

-

Reaction pathway :

Enzyme Inactivation via Acetylation

This compound selectively acetylates lysine residues in enzymes, altering function:

-

Ca²⁺-ATPase inactivation : Acetylation at the catalytic site (K₀.₅ = 13 μM ATP) blocks enzymatic activity .

-

Loss of activation : Prevents calmodulin or phospholipid-induced activation, even in ATP-saturated conditions .

Crosslinking in Protein-Protein Interactions

The reagent forms intermolecular crosslinks between proximal amines, as demonstrated in:

-

Lysozyme conjugation : Up to four peptide chains attached via ε-amino groups, confirmed by MALDI-TOF .

-

Kinetic studies : Initial "burst phase" reaction (~5 minutes) accounts for 15% product formation before steady-state kinetics .

Thiol Reactivity and Limitations

While primarily amine-reactive, this compound shows marginal reactivity with thiols:

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFCHNIAAPMMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162774 | |

| Record name | N-Acetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-29-0 | |

| Record name | Acetic acid N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimidyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetoxy)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.